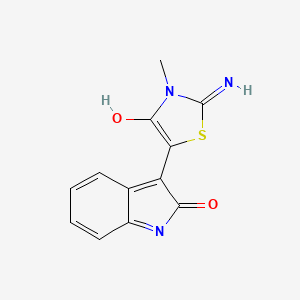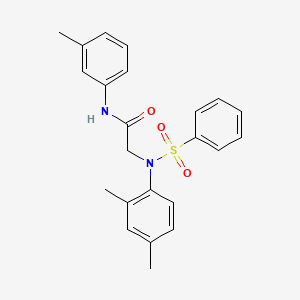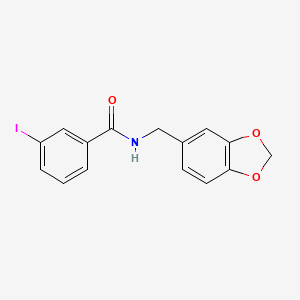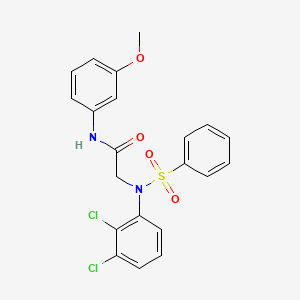
3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mecanismo De Acción
The mechanism of action of 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties. However, the compound has some limitations, including its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for the study of 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of novel drug delivery systems to improve the compound's solubility and bioavailability. Another potential direction is the study of the compound's effects on other signaling pathways involved in inflammation and cancer progression. Additionally, the compound's potential as an antimicrobial agent could be further explored.
Aplicaciones Científicas De Investigación
The compound 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. The compound has also been studied for its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
3-(4-hydroxy-2-imino-3-methyl-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-15-11(17)9(18-12(15)13)8-6-4-2-3-5-7(6)14-10(8)16/h2-5,13,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIKGYDIWOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=N)C2=C3C=CC=CC3=NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-2-imino-3-methyl-1,3-thiazol-5-yl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)
![1-{2-[2-(1H-indol-3-ylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3732434.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-isobutylbenzamide](/img/structure/B3732435.png)
![4-hydroxy-6-methyl-3-[7-(2-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B3732446.png)
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3732451.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732458.png)
![2-fluoro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B3732464.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3732500.png)
![methyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B3732504.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3732505.png)
![2-[(3-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3732506.png)